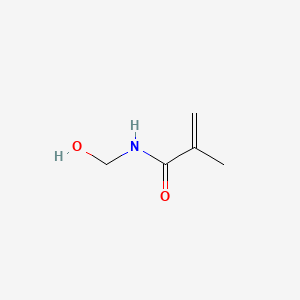

N-methylolmethacrylamide

Cat. No. B1220193

Key on ui cas rn:

923-02-4

M. Wt: 115.13 g/mol

InChI Key: DNTMQTKDNSEIFO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04293600

Procedure details

0.2 part by weight of the sodium salt of a sulfated addition product of triisobutylphenol and 7 mols of ethylene oxide (emulsifier A) and 0.02 part by weight of potassium peroxodisulfate are dissolved in 61.5 parts by weight of completely desalted water at 80° C. in a polymerization vessel provided with a reflux condenser, stirrer, thermometer, and feed vessel. An emulsion, earlier prepared from 83 parts by weight of ethyl acrylate, 10 parts by weight of methoxy polyethyleneglycol methacrylate [formula (I), n=15], 5 parts by weight of disodium itaconate, 1.2 parts by weight of N-hydroxymethyl methacrylamide, 0.8 part by weight of methacrylamide, 2.3 parts by weight of emulsifier A, 1 part by weight of the addition product formed between isononylphenol and 100 mols of ethylene oxide (emulsifier B), 0.18 part by weight of potassium peroxodisulfate, and 94 parts by weight of desalted water, is added dropwise to this solution at 80° C. over a period of 4 hours. After addition is complete, the reaction temperature is kept for one further hour at 80° C. and subsequently the mixture is cooled to room temperature. A coagulate-free dispersion having a solids content of about 40% is obtained.

Name

triisobutylphenol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

methoxy polyethyleneglycol methacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH2:2]([C:6]1[CH:11]=[CH:10][C:9](O)=[C:8](CC(C)C)[C:7]=1[CH2:17][CH:18]([CH3:20])[CH3:19])[CH:3](C)[CH3:4].[CH2:21]1[O:23][CH2:22]1.[O-]S(OOS([O-])(=O)=O)(=O)=O.[K+].[K+].C([O:40][CH2:41][CH3:42])(=O)C=C.C([O-])(=O)C(CC([O-])=O)=C.[Na+].[Na+].OCNC(=O)C(C)=C.C(N)(=O)C(C)=C>O>[CH2:11]([C:6]1[CH:2]=[CH:3][CH:4]=[CH:22][C:21]=1[OH:23])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:17][CH:18]([CH3:19])[CH3:20].[CH2:41]1[O:40][CH2:42]1 |f:3.4.5,7.8.9,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

triisobutylphenol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C1=C(C(=C(C=C1)O)CC(C)C)CC(C)C

|

|

Name

|

|

|

Quantity

|

7 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC

|

[Compound]

|

Name

|

methoxy polyethyleneglycol methacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)CC(=O)[O-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCNC(C(=C)C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a reflux condenser, stirrer

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCC(C)C)C1=C(C=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CO1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 100 mol |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |